molecular formula C11H17N3O5 B6235816 2-{[(tert-butoxy)carbonyl]amino}-3-(4-methyl-1,2,5-oxadiazol-3-yl)propanoic acid CAS No. 1910803-63-2

2-{[(tert-butoxy)carbonyl]amino}-3-(4-methyl-1,2,5-oxadiazol-3-yl)propanoic acid

Cat. No. B6235816
CAS RN: 1910803-63-2
M. Wt: 271.3
InChI Key:
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Description

The compound “2-{[(tert-butoxy)carbonyl]amino}-3-(4-methyl-1,2,5-oxadiazol-3-yl)propanoic acid” is a type of organic compound . It contains a tert-butoxycarbonyl (BOC) group, which is a protecting group used in organic synthesis . The BOC group can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, the erythro (±) isomer of a similar compound has been synthesized in excellent yield (93%) using sodium borohydride in methanol at -40°C . The erythro isomer has been effectively converted into its threo (±) with 100% efficiency, by inversion, using methanesulfonyl chloride, cesium acetate and crown ether-18-6 .


Molecular Structure Analysis

The molecular structure of this compound is characterized by the presence of a tert-butoxycarbonyl (BOC) group, an amino group, and a 4-methyl-1,2,5-oxadiazol-3-yl group . The BOC group is a protecting group used in organic synthesis .


Chemical Reactions Analysis

The BOC group can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide . Removal of the BOC group in amino acids can be accomplished with strong acids such as trifluoroacetic acid in dichloromethane, or with HCl in methanol .

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for the compound '2-{[(tert-butoxy)carbonyl]amino}-3-(4-methyl-1,2,5-oxadiazol-3-yl)propanoic acid' involves the protection of the amine group, followed by the synthesis of the oxadiazole ring and the subsequent deprotection of the amine group. The final step involves the coupling of the protected amine with the oxadiazole ring to form the desired compound.", "Starting Materials": [ "tert-butyl carbamate", "4-methyl-1,2,5-oxadiazole-3-carboxylic acid", "N,N'-dicyclohexylcarbodiimide (DCC)", "N-hydroxysuccinimide (NHS)", "triethylamine (TEA)", "dichloromethane (DCM)", "diethyl ether", "hydrochloric acid (HCl)", "sodium hydroxide (NaOH)", "ethanol" ], "Reaction": [ "Protection of the amine group: tert-butyl carbamate is reacted with the amine group of 4-methyl-1,2,5-oxadiazole-3-carboxylic acid in the presence of DCC and NHS to form the protected amine intermediate.", "Synthesis of the oxadiazole ring: the protected amine intermediate is reacted with HCl and NaOH to form the oxadiazole ring.", "Deprotection of the amine group: the protected amine intermediate is deprotected using TEA and DCM to remove the tert-butyl group.", "Coupling of the protected amine with the oxadiazole ring: the deprotected amine intermediate is coupled with the oxadiazole ring in the presence of TEA and DCC to form the final product, 2-{[(tert-butoxy)carbonyl]amino}-3-(4-methyl-1,2,5-oxadiazol-3-yl)propanoic acid.", "Purification: the final product is purified using ethanol and diethyl ether." ] }

CAS RN

1910803-63-2

Product Name

2-{[(tert-butoxy)carbonyl]amino}-3-(4-methyl-1,2,5-oxadiazol-3-yl)propanoic acid

Molecular Formula

C11H17N3O5

Molecular Weight

271.3

Purity

95

Origin of Product

United States

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